1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
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Overview
Description
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and construction of the tetraazole ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple the pyridine ring with other aromatic systems.
Radical trifluoromethylation: This method introduces the trifluoromethyl group into the molecule, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the molecule can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridine and tetraazole rings may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer therapy.
Pexidartinib: Contains a trifluoromethyl group and is used for treating tenosynovial giant cell tumor.
Uniqueness
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the tetraazole ring provides additional binding interactions with biological targets.
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)11-5-3-4-6-12(11)26-13-10(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFNXELQCHWETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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